5,5'-Di(9H-fluoren-2-yl)-2,2'-bithiophene

Catalog No.
S1914294
CAS No.
369599-41-7
M.F
C34H22S2
M. Wt
494.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,5'-Di(9H-fluoren-2-yl)-2,2'-bithiophene

CAS Number

369599-41-7

Product Name

5,5'-Di(9H-fluoren-2-yl)-2,2'-bithiophene

IUPAC Name

2-(9H-fluoren-2-yl)-5-[5-(9H-fluoren-2-yl)thiophen-2-yl]thiophene

Molecular Formula

C34H22S2

Molecular Weight

494.7 g/mol

InChI

InChI=1S/C34H22S2/c1-3-7-27-21(5-1)17-25-19-23(9-11-29(25)27)31-13-15-33(35-31)34-16-14-32(36-34)24-10-12-30-26(20-24)18-22-6-2-4-8-28(22)30/h1-16,19-20H,17-18H2

InChI Key

BYGHZDSINXXOSM-UHFFFAOYSA-N

SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)C4=CC=C(S4)C5=CC=C(S5)C6=CC7=C(C=C6)C8=CC=CC=C8C7

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)C4=CC=C(S4)C5=CC=C(S5)C6=CC7=C(C=C6)C8=CC=CC=C8C7
  • Conjugated System

    The molecule possesses a conjugated π-electron system formed by alternating single and double bonds between the carbon and sulfur atoms. This structure allows for efficient charge transport, a crucial property for organic electronics applications [].

  • Aromatic Rings

    The presence of fluorene and thiophene units, which are aromatic rings, contributes to the stability and planarity of the molecule. This planarity is essential for efficient charge carrier mobility within the material [].

While there isn't extensive published research specifically on 5,5'-Difluorene-2,2'-bithiophene, similar molecules with fluorene and thiophene units have been explored for various organic electronics applications:

  • Organic Light-Emitting Diodes (OLEDs)

    Fluorene-based materials are known for their good film-forming properties and efficient blue light emission []. Thiophene units can further modify the optoelectronic properties, potentially making 5,5'-Difluorene-2,2'-bithiophene a candidate for OLED research.

  • Organic Field-Effect Transistors (OFETs)

    Fluorene-thiophene copolymers have been investigated for their p-type (hole-transporting) behavior in OFETs. 5,5'-Difluorene-2,2'-bithiophene could be explored for similar applications.

5,5'-Di(9H-fluoren-2-yl)-2,2'-bithiophene is an organic compound with the molecular formula C34H22S2. This compound features a bithiophene backbone substituted with two 9H-fluoren-2-yl groups at the 5,5' positions. Its structure contributes to unique electronic and optical properties, making it a subject of interest in materials science and organic electronics. The compound exhibits a high melting point ranging from 366°C to 376°C, indicating its thermal stability and potential utility in high-temperature applications .

Due to its functional groups:

  • Grignard Reactions: This compound can be used in Grignard reactions to introduce additional functional groups, enhancing its reactivity and versatility in organic synthesis .
  • Friedel-Crafts Acylation: The aromatic nature of the fluorenyl groups allows for Friedel-Crafts acylation, enabling the introduction of acyl groups using Lewis acids as catalysts .
  • Nucleophilic Substitution: The presence of reactive thiophene units can facilitate nucleophilic substitution reactions, which are useful for modifying the compound's properties .

Several methods have been explored for synthesizing 5,5'-Di(9H-fluoren-2-yl)-2,2'-bithiophene:

  • Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling reactions between appropriate halogenated precursors and thiophene derivatives is a common method.
  • Stille Coupling: This method involves the reaction of organostannanes with halogenated bithiophenes to form the desired product.
  • Direct Synthesis from Fluorene Derivatives: Direct coupling of fluorene derivatives with thiophene units under specific conditions can yield the target compound effectively .

The unique properties of 5,5'-Di(9H-fluoren-2-yl)-2,2'-bithiophene make it suitable for various applications:

  • Organic Photovoltaics: Its ability to absorb light and convert it into electrical energy positions it as a candidate for use in solar cells.
  • Organic Light Emitting Diodes (OLEDs): The compound's luminescent properties can be utilized in OLED technology for displays and lighting.
  • Sensors: Its electronic characteristics allow for potential applications in chemical sensors and biosensors .

Interaction studies involving 5,5'-Di(9H-fluoren-2-yl)-2,2'-bithiophene often focus on its behavior in mixed systems or its interactions with other materials. For instance:

  • Charge Transport Studies: Investigations into how this compound interacts with charge transport layers in electronic devices can provide insights into optimizing device performance.
  • Fluorescence Studies: Research has shown that this compound can act as a fluorescent probe when integrated into various environments, enhancing detection capabilities in biological assays .

Several compounds share structural similarities with 5,5'-Di(9H-fluoren-2-yl)-2,2'-bithiophene. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
5,5'-Dibromo-3,3'-dihexyl-2,2'-bithiopheneBithiophene core with bromine substituentsEnhanced solubility and tunable electronic properties
4,4'-Didodecyl-2,2'-bithiopheneLong alkyl chains on bithiopheneImproved film-forming ability for device applications
3,3',5,5'-Tetrabromo-2,2'-bithiopheneMultiple bromine substituentsIncreased reactivity for further functionalization
5-(9H-Fluoren-2-yl)-3-thiophenecarboxaldehydeThiophene attached to fluorenePotential use in organic synthesis and materials science

These compounds highlight the versatility of bithiophenes while demonstrating unique characteristics that differentiate them from 5,5'-Di(9H-fluoren-2-yl)-2,2'-bithiophene.

XLogP3

9.6

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

5,5'-Di(9H-fluoren-2-yl)-2,2'-bithiophene

Dates

Modify: 2023-08-16

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